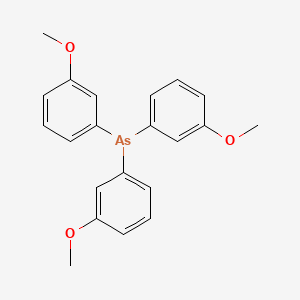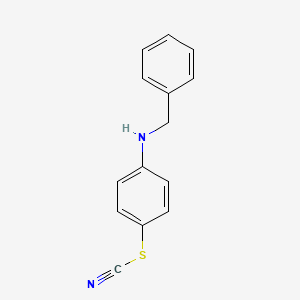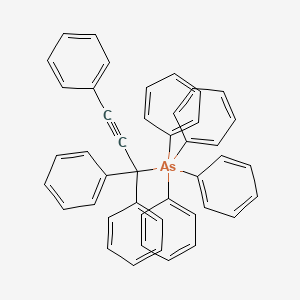
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of multiple phenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane typically involves the reaction of triphenylarsine with a suitable alkyne derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis to an industrial scale. This would require the use of larger reaction vessels, efficient mixing, and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce new functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a reagent or catalyst in organic synthesis and materials science.
Biology: Investigating the biological activity and potential therapeutic applications of organoarsenic compounds.
Medicine: Exploring the compound’s potential as an anticancer or antimicrobial agent.
Industry: Developing new materials with unique properties for use in electronics, coatings, and other applications.
Mechanism of Action
The mechanism by which Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane exerts its effects depends on its specific interactions with molecular targets. In biological systems, the compound may interact with proteins, enzymes, or DNA, leading to various biological responses. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: A simpler organoarsenic compound with three phenyl groups attached to arsenic.
Tetraphenylarsonium chloride: An organoarsenic compound with four phenyl groups and a chloride counterion.
Phenylarsonic acid: An organoarsenic compound with a phenyl group and an arsenic acid moiety.
Uniqueness
Tetraphenyl(1,1,3-triphenylprop-2-yn-1-yl)-lambda~5~-arsane is unique due to its complex structure, which includes multiple phenyl groups and an alkyne moiety. This structural complexity may confer unique chemical properties and reactivity compared to simpler organoarsenic compounds.
Properties
CAS No. |
94953-09-0 |
|---|---|
Molecular Formula |
C45H35As |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
tetraphenyl(1,1,3-triphenylprop-2-ynyl)-λ5-arsane |
InChI |
InChI=1S/C45H35As/c1-8-22-38(23-9-1)36-37-45(39-24-10-2-11-25-39,40-26-12-3-13-27-40)46(41-28-14-4-15-29-41,42-30-16-5-17-31-42,43-32-18-6-19-33-43)44-34-20-7-21-35-44/h1-35H |
InChI Key |
IOAGKLSHDOSVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)[As](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


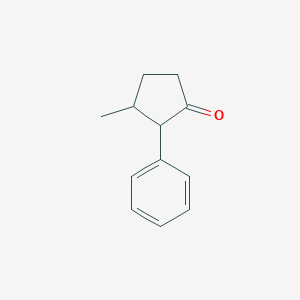
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
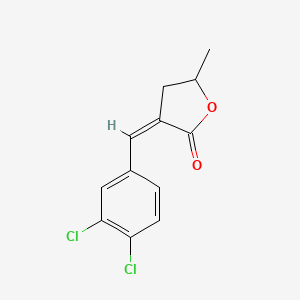
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
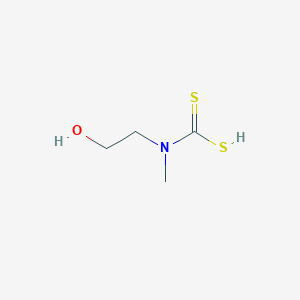
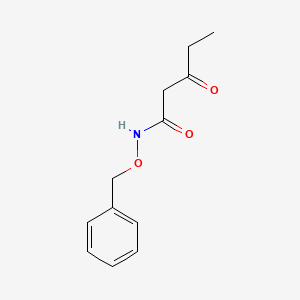
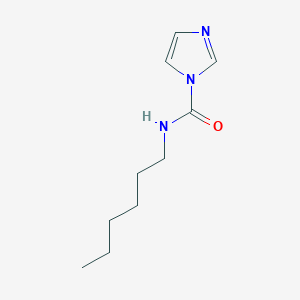

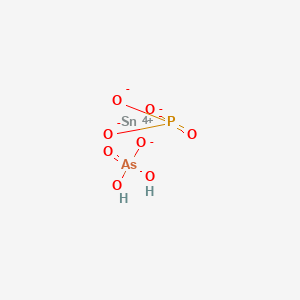

![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

